[(2-Bromo-5-chlorophenyl)methyl](propyl)amine
Description
(2-Bromo-5-chlorophenyl)methylamine is a halogenated aromatic amine featuring a bromo-chloro-substituted phenyl ring attached to a methyl-propylamine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting receptors or enzymes. For instance, a closely related derivative, N-[(2-bromo-5-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine (compound N4), demonstrated inhibitory activity against Pseudomonas aeruginosa lipase (IC50 comparable to reference inhibitor Bromhexine) . The bromo and chloro substituents likely enhance steric and electronic interactions with biological targets, while the propyl chain may influence solubility and binding kinetics.
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-2-5-13-7-8-6-9(12)3-4-10(8)11/h3-4,6,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISNWZZIRAOBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Bromo-5-chlorophenyl)methylamine is a substituted amine that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure characterized by the presence of bromine and chlorine atoms on the phenyl ring, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14BrClN
- Molecular Weight : Approximately 292.6 g/mol
The compound consists of a phenyl ring substituted with bromine and chlorine atoms, linked to a propylamine group. This structural arrangement is significant for its biological interactions.
The biological activity of (2-Bromo-5-chlorophenyl)methylamine can be attributed to several mechanisms:
- Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, enhancing interactions with biological macromolecules such as proteins and nucleic acids.
- Hydrogen Bonding : The amine group in the propylamine moiety can form hydrogen bonds, which may facilitate binding to specific receptors or enzymes.
Antimicrobial Activity
Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. (2-Bromo-5-chlorophenyl)methylamine has been studied for its potential effectiveness against various microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
These results suggest that the compound may be effective as an antimicrobial agent, although further studies are required to elucidate its full potential.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| A549 | 8.3 | Cell cycle arrest at G1 phase |
| HeLa | 15.0 | Inhibition of proliferation |
The anticancer activity appears to be mediated through apoptosis induction and cell cycle modulation, making it a candidate for further development as an anticancer therapeutic.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study investigated the antimicrobial efficacy of (2-Bromo-5-chlorophenyl)methylamine against clinical isolates of bacteria and fungi. The study found significant inhibition at concentrations above 50 µg/mL, supporting its potential as a therapeutic agent in infectious diseases. -
Evaluation of Anticancer Properties :
Another research project focused on the compound's effects on MCF7 breast cancer cells, revealing that it significantly reduced cell viability at low micromolar concentrations. The study highlighted that the compound's mechanism involved the activation of caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- Halogen Positioning : (2-Bromo-5-chlorophenyl)methylamine differs from analogs like N-(3-bromo-4-chlorophenyl)-2-methyloxolan-3-amine (EN300-163634) in halogen substitution patterns. The ortho-bromo and meta-chloro arrangement in the former may confer distinct electronic effects compared to the meta-bromo/para-chloro configuration of the latter, influencing dipole moments and π-π stacking .
- Polarity Trends: Aliphatic chain length (e.g., methyl vs. propyl) correlates with polarity. For example, propyl guaiacol exhibits higher polarity than methyl paraben due to longer alkyl chains .
Amine Backbone Modifications
- Chain Length : Acyclic amines with propyl chains (e.g., compounds 4–9 in H3R receptor studies) showed variable receptor affinity compared to methyl or ethyl analogs. For instance, elongation to propyl reduced H3R binding in some contexts, highlighting the sensitivity of biological activity to chain length .
- Branched vs. Linear Chains : (2-Bromo-5-chlorophenyl)methylamine (EN300-165544) features a branched alkyl chain, which may enhance steric hindrance and alter target engagement compared to the linear propyl chain in the parent compound .
Key Research Findings
Synthetic Flexibility: The compound’s synthesis shares methodology with aziridine-derived amines (e.g., N-benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine 5b), where bromo-propylamine intermediates are generated via alkylation of aziridines .
Biological Selectivity : The propyl chain in (2-Bromo-5-chlorophenyl)methylamine may offer a balance between lipophilicity and steric bulk, contrasting with shorter-chain analogs that exhibit reduced target residence times .
Purity Challenges : NMR and UHPLC analyses of similar propyl-substituted compounds (e.g., propyl syringol) revealed purity variations (33.4–71.5%), underscoring the need for rigorous purification in halogenated amine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
